molecular formula C8H8FNO3 B2670588 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene CAS No. 1631962-79-2

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene

Cat. No.: B2670588
CAS No.: 1631962-79-2
M. Wt: 185.154
InChI Key: RGUGJMKMSOSKSM-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene typically involves multi-step reactions. One common method includes the following steps :

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Nitration: Introduction of the nitro group (-NO2) to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluoro group (-F).

    Methoxylation: Introduction of the methoxy group (-OCH3).

    Methylation: Addition of a methyl group (-CH3).

These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common reagents used in these reactions include methylamine, N-iodo-succinimide, ammonium chloride, and iron . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene can be compared with other similar compounds such as:

  • 1-Fluoro-4-methoxy-2-nitrobenzene
  • 1-Fluoro-3-nitrobenzene
  • 4-Fluoro-2-methyl-5-nitroaniline

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-fluoro-3-methoxy-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(10(11)12)7(4-5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUGJMKMSOSKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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